molecular formula C26H17Cl2F3N2O5S2 B4296765 1-[(4-CHLOROPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-1-BENZENESULFONATE

1-[(4-CHLOROPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-1-BENZENESULFONATE

Cat. No.: B4296765
M. Wt: 629.5 g/mol
InChI Key: NKLBPKOUTMMSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-CHLOROPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-1-BENZENESULFONATE is a complex organic compound that features a benzimidazole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-1-BENZENESULFONATE typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the sulfonyl and trifluoromethyl groups through electrophilic aromatic substitution reactions. The final step often involves the sulfonation of the benzimidazole derivative to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 1-[(4-CHLOROPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-1-BENZENESULFONATE can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, the compound could be explored as a potential drug candidate. Its structural features suggest that it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-1-BENZENESULFONATE would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives with sulfonyl and trifluoromethyl groups. Examples include:

  • 1-[(4-chlorophenyl)sulfonyl]-2-phenylbenzimidazole
  • 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole
  • 1-[(4-methylphenyl)sulfonyl]-2-[4-(trifluoromethyl)phenyl]benzimidazole

Uniqueness

The uniqueness of 1-[(4-CHLOROPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-1-BENZENESULFONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[3-(4-chlorophenyl)sulfonyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Cl2F3N2O5S2/c27-19-9-13-21(14-10-19)39(34,35)33-24-4-2-1-3-23(24)32-26(33,18-7-5-17(6-8-18)25(29,30)31)38-40(36,37)22-15-11-20(28)12-16-22/h1-16,32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLBPKOUTMMSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(N2S(=O)(=O)C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)C(F)(F)F)OS(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Cl2F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-CHLOROPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-1-BENZENESULFONATE
Reactant of Route 2
1-[(4-CHLOROPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-1-BENZENESULFONATE
Reactant of Route 3
1-[(4-CHLOROPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-1-BENZENESULFONATE
Reactant of Route 4
1-[(4-CHLOROPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-1-BENZENESULFONATE
Reactant of Route 5
1-[(4-CHLOROPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-1-BENZENESULFONATE
Reactant of Route 6
1-[(4-CHLOROPHENYL)SULFONYL]-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-2-YL 4-CHLORO-1-BENZENESULFONATE

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